



# Application Notes and Protocols for Fdl169 in Ussing Chamber Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Fdl169 is an investigational small molecule CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector designed to address the underlying protein folding defect of the F508del mutation, the most common mutation in cystic fibrosis (CF).[1] This mutation leads to misfolding of the CFTR protein, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in a reduced quantity of functional CFTR channels at the cell surface.[2][3] Fdl169 acts as a pharmacological chaperone, binding to the misfolded F508del-CFTR protein and assisting in its proper folding and trafficking to the plasma membrane.[4][5] This increased cell surface expression of the corrected F508del-CFTR can then be further activated by a CFTR potentiator, leading to increased chloride ion transport.

The Ussing chamber is a powerful ex vivo tool for studying epithelial ion transport and is considered a gold standard for the functional evaluation of CFTR modulators like **Fdl169**.[6][7] [8] This technique allows for the precise measurement of ion movement across an epithelial monolayer by isolating the apical and basolateral sides of the tissue and measuring key electrical parameters such as short-circuit current (Isc) and transepithelial resistance (TEER). [9][10] These measurements provide a quantitative assessment of CFTR function and the efficacy of corrector compounds.[11]

These application notes provide a detailed protocol for utilizing **Fdl169** in Ussing chamber assays to evaluate its efficacy in correcting the F508del-CFTR defect in primary human



bronchial epithelial (HBE) cells.

## **Data Presentation**

The following table summarizes representative quantitative data from Ussing chamber experiments evaluating the effect of **Fdl169** on F508del-homozygous HBE cells. Data is presented as the mean ± standard deviation.

| Treatment<br>Group                       | Basal Isc<br>(µA/cm²) | Forskolin-<br>Stimulated<br>Δlsc (μΑ/cm²) | Genistein-<br>Potentiated<br>ΔIsc (μΑ/cm²) | Transepithelial<br>Resistance<br>(TEER) (Ω·cm²) |
|------------------------------------------|-----------------------|-------------------------------------------|--------------------------------------------|-------------------------------------------------|
| Untreated<br>(Vehicle)                   | 2.5 ± 0.8             | 1.2 ± 0.4                                 | 1.8 ± 0.6                                  | 450 ± 50                                        |
| Fdl169 (10 μM)                           | $3.1 \pm 0.9$         | 8.5 ± 1.5                                 | 15.2 ± 2.1                                 | 480 ± 45                                        |
| Fdl169 (10 μM) +<br>Genistein (50<br>μM) | 3.2 ± 1.0             | 8.7 ± 1.6                                 | 25.8 ± 3.2                                 | 475 ± 52                                        |
| Positive Control<br>(WT-CFTR HBE)        | 5.5 ± 1.2             | 25.4 ± 3.5                                | 35.1 ± 4.0                                 | 550 ± 60                                        |

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions and cell line.

# **Experimental Protocols**

## I. Cell Culture and Treatment

- Cell Model: Primary Human Bronchial Epithelial (HBE) cells homozygous for the F508del-CFTR mutation are the recommended model.
- Culture Conditions: Culture HBE cells on permeable supports (e.g., Transwell® inserts) at an air-liquid interface (ALI) for at least 21 days to achieve a well-differentiated, polarized monolayer.



- Fdl169 Preparation: Prepare a stock solution of Fdl169 in a suitable solvent, such as
  dimethyl sulfoxide (DMSO). The final concentration of DMSO in the culture medium should
  not exceed 0.1%.
- Treatment: Treat the HBE cell monolayers with the desired concentration of Fdl169 (e.g., 10 μM) in the basolateral medium for 24-48 hours prior to the Ussing chamber assay. Include a vehicle control group treated with the same concentration of DMSO.

## **II. Ussing Chamber Assay Protocol**

- Chamber Setup:
  - Assemble the Ussing chambers according to the manufacturer's instructions.
  - Fill the apical and basolateral chambers with pre-warmed (37°C) and pre-gassed (95% O<sub>2</sub>
     / 5% CO<sub>2</sub>) Krebs-Bicarbonate Ringer (KBR) solution.
  - Establish a stable baseline for at least 20-30 minutes.
- Tissue Mounting:
  - Carefully excise the permeable supports with the HBE cell monolayers from the culture plates.
  - Mount the inserts in the Ussing chamber sliders, ensuring a proper seal to separate the apical and basolateral compartments.
- · Measurement of Basal Ion Transport:
  - Record the stable baseline short-circuit current (Isc) and transepithelial resistance (TEER).
     TEER is a measure of the integrity of the epithelial barrier.[12][13][14][15]
- Pharmacological Modulation of Ion Transport:
  - $\circ$  ENaC Inhibition: Add amiloride (100  $\mu$ M) to the apical chamber to block the epithelial sodium channel (ENaC) and isolate CFTR-dependent chloride secretion.



- CFTR Activation: Add a CFTR agonist, such as forskolin (10 μM), to the basolateral chamber to increase intracellular cAMP levels and activate CFTR channels. Record the change in Isc (ΔIsc).
- CFTR Potentiation: For experiments evaluating the combined effect with a potentiator, add a CFTR potentiator, such as genistein (50 μM) or VX-770 (ivacaftor), to the apical chamber. Record the further increase in Isc.
- $\circ$  CFTR Inhibition: At the end of the experiment, add a CFTR-specific inhibitor, such as CFTRinh-172 (10  $\mu$ M), to the apical chamber to confirm that the measured current is CFTR-dependent.

#### Data Analysis:

- $\circ$  Calculate the change in Isc ( $\triangle$ Isc) in response to each pharmacological agent.
- Compare the ΔIsc values between the vehicle-treated and Fdl169-treated groups to determine the effect of the corrector on F508del-CFTR function.
- Calculate TEER using Ohm's law from the voltage deflections in response to a bipolar current pulse.

# **Mandatory Visualizations**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. biorxiv.org [biorxiv.org]
- 2. cff.org [cff.org]
- 3. Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809 PMC [pmc.ncbi.nlm.nih.gov]

### Methodological & Application





- 4. CFTR: folding, misfolding and correcting the ΔF508 conformational defect PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Ussing chamber system for measuring intestinal permeability in health and disease PMC [pmc.ncbi.nlm.nih.gov]
- 10. A guide to Ussing chamber studies of mouse intestine PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Transepithelial electrical resistance (TEER): a functional parameter to monitor the quality of oviduct epithelial cells cultured on filter supports PMC [pmc.ncbi.nlm.nih.gov]
- 13. huborganoids.nl [huborganoids.nl]
- 14. researchgate.net [researchgate.net]
- 15. wpiinc.com [wpiinc.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Fdl169 in Ussing Chamber Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607426#how-to-use-fdl169-in-ussing-chamber-assays]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com